molecular formula C8H12ClN3 B1339925 6-Ethylpicolinimidamide hydrochloride CAS No. 112736-14-8

6-Ethylpicolinimidamide hydrochloride

Cat. No.: B1339925
CAS No.: 112736-14-8
M. Wt: 185.65 g/mol
InChI Key: QSPYVXZHXZGYQU-UHFFFAOYSA-N
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Description

6-Ethylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of picolinimidamide, featuring an ethyl group at the 6-position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpicolinimidamide hydrochloride typically involves the reaction of 6-ethylpyridine-2-carboxylic acid with an appropriate amidine reagent under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl group or the imidamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of 6-Ethylpicolinimidamide.

    Reduction: Corresponding amines or reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Ethylpicolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids or proteins.

Comparison with Similar Compounds

    Picolinimidamide: The parent compound without the ethyl group.

    6-Methylpicolinimidamide: A similar compound with a methyl group instead of an ethyl group.

    6-Propylpicolinimidamide: A derivative with a propyl group at the 6-position.

Uniqueness: 6-Ethylpicolinimidamide hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

6-ethylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-7(11-6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPYVXZHXZGYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558062
Record name 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112736-14-8
Record name 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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